

D-Moses Powder: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *D-Moses*

Cat. No.: *B12371973*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the proper storage, handling, and experimental use of **D-Moses** powder. **D-Moses** is the inactive enantiomer of L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) and GCN5 bromodomains. As such, **D-Moses** serves as an essential negative control in experiments designed to investigate the biological roles of these bromodomains, ensuring that observed effects are specifically due to the inhibition by L-Moses and not off-target or non-specific interactions.

Product Information

Property	Value	Reference
Synonym(s)	(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, D-45	[1]
CAS Number	2084850-77-9	[1]
Molecular Formula	C ₂₁ H ₂₄ N ₆	[1]
Molecular Weight	360.46 g/mol	[1]
Appearance	White to beige powder	[1]
Purity	≥98% (HPLC)	[1]
Biological Activity	Inactive enantiomer of L-Moses; shows no observable binding to the PCAF bromodomain. Used as a negative control.	[2]

Storage and Handling

Proper storage and handling of **D-Moses** powder are critical to maintain its integrity and ensure experimental reproducibility.

Storage Conditions

Quantitative data on the stability of **D-Moses** under various storage conditions are summarized below.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[2]
4°C	2 years	[2]	
In Solvent (-80°C)	-80°C	6 months	[2]
In Solvent (-20°C)	-20°C	1 month	[2]

General Recommendations:

- Upon receipt, store the vial of solid **D-Moses** at -20°C in a desiccated environment.[3]
- Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.[3]
- For long-term storage of stock solutions, -80°C is recommended.[2][3]
- Protect stock solutions from light.[3]

Handling Precautions

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[4]
- Ventilation: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[5]
- Spills: In case of a spill, avoid dust formation. Sweep up the powder and place it in a suitable container for disposal.[4]
- Fire Safety: **D-Moses** is classified as a combustible solid.[1] Keep away from heat and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in case of a fire.[6]

Solubility and Solution Preparation

D-Moses exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as DMSO.^[7]

Solvent	Solubility	Reference
DMSO	≥ 2 mg/mL; 100 mg/mL (with ultrasonic and warming to 60°C)	^[1] ^[2]
Ethanol	Soluble (qualitative)	^[3]
Water	Insoluble	^[7]
PBS (pH 7.2)	Insoluble	^[7]

Protocol for Preparing a 10 mM Stock Solution in DMSO

- **Equilibrate:** Allow the vial of **D-Moses** powder to reach room temperature.
- **Weigh:** Carefully weigh the desired amount of **D-Moses** powder in a sterile microcentrifuge tube.
- **Calculate Solvent Volume:** Use the following formula to determine the required volume of DMSO: $\text{Volume (mL)} = [\text{Mass (mg)} / 360.46 \text{ (g/mol)}] / 0.010 \text{ (mol/L)}$
- **Dissolve:** Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 2 minutes to dissolve the powder. Gentle warming (up to 37°C) or brief sonication can aid dissolution if precipitation occurs.^[3]^[7]
- **Aliquot and Store:** Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.^[3]^[7]

Experimental Protocols

D-Moses is primarily used as a negative control alongside its active enantiomer, L-Moses, to demonstrate the specificity of PCAF/GCN5 bromodomain inhibition.

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxicity of L-Moses, with **D-Moses** used as a negative control to ensure that any observed effects on cell viability are due to PCAF/GCN5 inhibition.

Materials:

- Cells of interest
- Complete culture medium
- 96-well plates
- L-Moses and **D-Moses** stock solutions (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of L-Moses and **D-Moses** in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle control (medium with DMSO only).
- Incubation: Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Compare the effects of L-Moses and **D-Moses**.

Expected Outcome: L-Moses may exhibit a dose-dependent decrease in cell viability in certain cell lines, while **D-Moses** should show no significant effect on cell viability at the same concentrations, confirming that the cytotoxicity is linked to PCAF/GCN5 inhibition.[\[8\]](#)

Western Blot Analysis of Histone Acetylation

This protocol is used to determine if L-Moses specifically inhibits the histone acetyltransferase (HAT) activity of PCAF/GCN5 in cells.

Materials:

- Cells of interest
- 6-well plates
- L-Moses and **D-Moses** stock solutions
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with L-Moses, **D-Moses** (at the same concentration as L-Moses), and a vehicle control for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the separated proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total histone H3 as a loading control.

Expected Outcome: Treatment with L-Moses should lead to a decrease in the levels of acetylated histone H3, while **D-Moses** should not, indicating specific inhibition of PCAF/GCN5 HAT activity.

Signaling Pathways and Mechanisms of Action

L-Moses, the active enantiomer, inhibits the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A).[8] These are histone acetyltransferases that play a crucial role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histones and other proteins.[9]

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signaling pathway by L-Moses.
```

By inhibiting the PCAF/GCN5 bromodomain, L-Moses prevents the recruitment of the transcriptional machinery to target gene promoters, thereby modulating gene expression. **D-Moses**, being unable to bind to the bromodomain, does not interfere with this process and thus serves as an ideal negative control.

Experimental Workflow for Investigating PCAF/GCN5 Inhibition

```
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// Edges Cell_Culture -> Treatment; Treatment -> Assay; Assay -> Viability; Assay -> Gene_Expression; Assay -> Target_Engagement; {Viability, Gene_Expression, Target_Engagement} -> Data_Analysis; } . Caption: General experimental workflow using **D-Moses** as a negative control.

This workflow illustrates how **D-Moses** is incorporated into experiments to validate the specific effects of L-Moses on cellular processes. By comparing the results from L-Moses-treated, **D-Moses**-treated, and vehicle-treated cells, researchers can confidently attribute the observed biological effects to the inhibition of PCAF/GCN5 bromodomains.

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